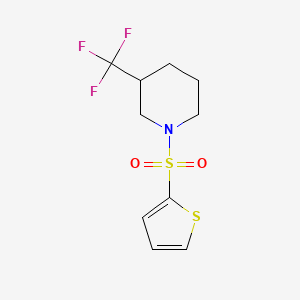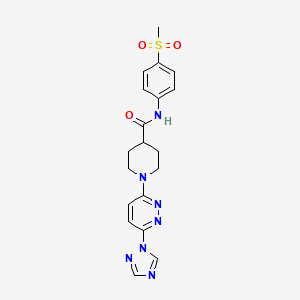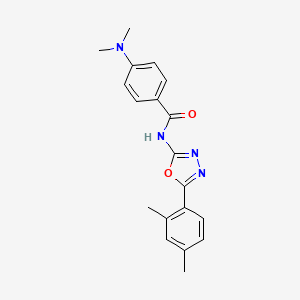
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer drug. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is thought to work by activating the innate immune system. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce tumor vascular disruption, which can lead to tumor cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors. In addition, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.
実験室実験の利点と制限
One advantage of using 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer models. This makes it a potentially useful tool for studying cancer biology and developing new anti-cancer drugs. However, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has some limitations for lab experiments. For example, it has been shown to be toxic to normal cells at high doses, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to continue studying its mechanism of action and how it activates the immune system. Another direction is to explore its potential use in combination with other anti-cancer drugs. Finally, there is a need to develop new formulations of 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide that are less toxic to normal cells and more effective at targeting tumors.
合成法
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide can be synthesized using a multi-step chemical reaction. The synthesis begins with the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-oxadiazole to form the desired product, 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
科学的研究の応用
4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential use as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including lung, colon, prostate, and breast cancer. 4-(dimethylamino)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and paclitaxel, when used in combination.
特性
IUPAC Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-10-16(13(2)11-12)18-21-22-19(25-18)20-17(24)14-6-8-15(9-7-14)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZYCALDNGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

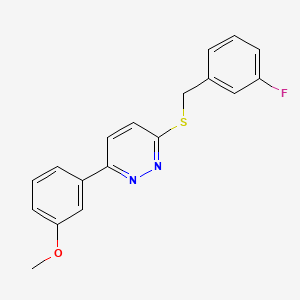
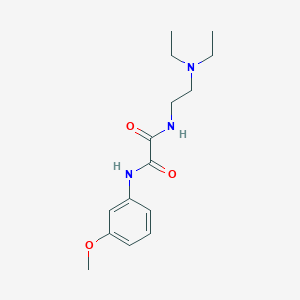

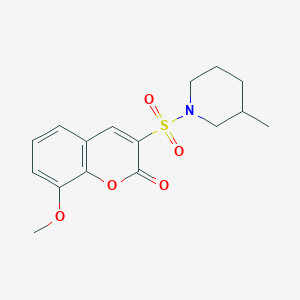
![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)

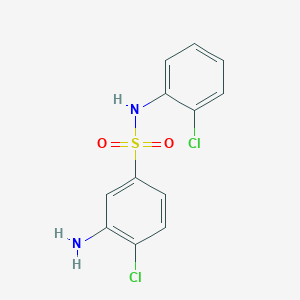
![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)
